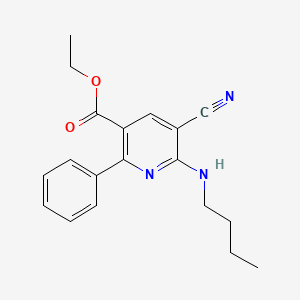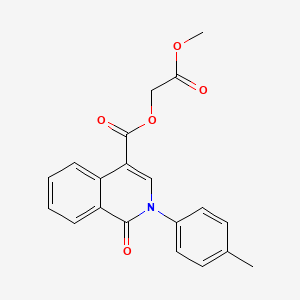
Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a butylamino group, a cyano group, and a phenyl group attached to a nicotinate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate typically involves multiple steps. One common synthetic route includes the following steps:
Alkylation: The initial step involves the alkylation of a suitable precursor with butylamine to introduce the butylamino group.
Esterification: The next step involves the esterification of the intermediate product with ethyl alcohol to form the ethyl ester.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding reactions, mild conditions, and efficient purification techniques to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to reduce the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions, where the butylamino group or the cyano group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield amine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect.
Comparación Con Compuestos Similares
Ethyl 6-(butylamino)-5-cyano-2-phenylnicotinate can be compared with other similar compounds, such as:
- Ethyl 6-(methylamino)-5-cyano-2-phenylnicotinate
- Ethyl 6-(ethylamino)-5-cyano-2-phenylnicotinate
- Ethyl 6-(propylamino)-5-cyano-2-phenylnicotinate
These compounds share a similar nicotinate backbone but differ in the nature of the amino group. The uniqueness of this compound lies in its specific butylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
ethyl 6-(butylamino)-5-cyano-2-phenylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-3-5-11-21-18-15(13-20)12-16(19(23)24-4-2)17(22-18)14-9-7-6-8-10-14/h6-10,12H,3-5,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPSQLXDQAPAEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(C=C1C#N)C(=O)OCC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chlorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2661225.png)


![2-((3,5-dimethylphenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2661229.png)
![{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine](/img/structure/B2661232.png)
![N-[2-(3-methoxyphenyl)ethyl]-1H-indazole-3-carboxamide](/img/structure/B2661234.png)

![2-[[(E)-2-cyano-3-(2,5-dimethyl-1-phenylpyrrol-3-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2661238.png)

![1-[(4-Fluorosulfonyloxyphenyl)-methylsulfamoyl]-4-methylbenzene](/img/structure/B2661241.png)
![1-({Imidazo[1,2-a]pyridin-2-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2661242.png)
![1-{1-Azabicyclo[2.2.2]octan-3-yl}-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride](/img/structure/B2661244.png)
![5-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2661245.png)

